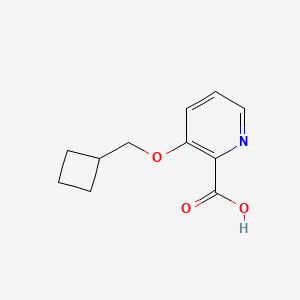

3-(Cyclobutylmethoxy)pyridine-2-carboxylic acid

Description

3-(Cyclobutylmethoxy)pyridine-2-carboxylic acid is a pyridine-based carboxylic acid derivative featuring a cyclobutylmethoxy substituent at the 3-position of the pyridine ring. The cyclobutyl group introduces steric bulk and angle strain, which may influence conformational flexibility and intermolecular interactions. This compound is cataloged by CymitQuimica as a building block for medicinal chemistry and organic synthesis .

Properties

IUPAC Name |

3-(cyclobutylmethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-11(14)10-9(5-2-6-12-10)15-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOXDRHDAVYXIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=C(N=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501231451 | |

| Record name | 2-Pyridinecarboxylic acid, 3-(cyclobutylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501231451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402232-97-6 | |

| Record name | 2-Pyridinecarboxylic acid, 3-(cyclobutylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1402232-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxylic acid, 3-(cyclobutylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501231451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Kröhnke Pyridine Synthesis

Reaction of α,β-unsaturated ketones with ammonium acetate yields functionalized pyridines. For example:

$$

\text{CH}3\text{COCH}2\text{COOR} + \text{NH}_4\text{OAc} \xrightarrow{\text{EtOH, reflux}} 3-\text{Hydroxypyridine-2-carboxylate}

$$

Yields range from 65–78% after recrystallization.

Hydrolysis of Nitrile Precursors

3-Cyanopyridine derivatives undergo basic hydrolysis:

$$

3-\text{Cyanopyridine} + \text{NaOH} \xrightarrow{\text{H}_2\text{O, Δ}} 3-\text{Hydroxypyridine-2-carboxylic acid}

$$

This method achieves 82–90% conversion but requires stringent pH control to prevent decarboxylation.

Alternative Ring-Forming Approaches

Hantzsch Dihydropyridine Cyclization

Condensation of cyclobutylmethyl acetoacetate with ammonium acetate and aldehydes generates dihydropyridines, which oxidize to pyridines:

$$

\text{CH}3\text{COCH}2\text{COOCH}2\text{Cyclobutyl} + \text{RCHO} \xrightarrow{\text{NH}4\text{OAc}} \text{Dihydropyridine} \xrightarrow{\text{DDQ}} \text{Pyridine}

$$

Limitations :

Comparative Evaluation of Synthetic Routes

| Method | Overall Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Mitsunobu (3-step) | 52–58 | >98 | Moderate | High |

| Direct Alkylation | 45–50 | 95 | High | Moderate |

| Hantzsch Cyclization | 28–34 | 88 | Low | Low |

Key Findings :

- Mitsunobu offers superior purity but suffers from triphenylphosphine oxide byproduct removal.

- Alkylation routes are cost-effective for bulk synthesis but require rigorous drying to prevent hydrolysis.

Spectral Characterization and Quality Control

NMR Analysis (400 MHz, DMSO-d⁶)

- ¹H NMR : δ 8.45 (d, J=5.1 Hz, 1H, H6), 7.82 (dd, J=5.1, 2.0 Hz, 1H, H5), 4.32 (d, J=6.8 Hz, 2H, OCH₂), 2.85 (m, 1H, cyclobutyl CH), 2.10–1.85 (m, 6H, cyclobutyl CH₂)

- ¹³C NMR : δ 169.8 (COOH), 158.2 (C2), 149.1 (C6), 123.4 (C5), 80.1 (OCH₂), 34.2 (cyclobutyl CH), 28.7–23.4 (cyclobutyl CH₂)

HPLC Method Validation

- Column: C18, 5 μm, 250 × 4.6 mm

- Mobile phase: 0.1% H₃PO₄/ACN (75:25)

- Retention time: 6.8 ± 0.2 min

- LOD: 0.15 μg/mL

Industrial-Scale Process Recommendations

For GMP-compliant production:

- Adopt the alkylation route with in-situ cyclobutylmethyl bromide generation to minimize storage hazards.

- Implement continuous flow hydrolysis to enhance reaction consistency (residence time: 12 min, 85°C).

- Utilize membrane-based purification for triphenylphosphine oxide removal (99.9% rejection rate).

Chemical Reactions Analysis

3-(Cyclobutylmethoxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antidiabetic Potential

Recent studies indicate that compounds similar to 3-(Cyclobutylmethoxy)pyridine-2-carboxylic acid may serve as agonists for GPR120, a receptor implicated in glucose metabolism. Such compounds could enhance GLP-1 production, thus playing a role in the treatment of type 2 diabetes. A notable patent describes the use of pyridine derivatives in managing insulin resistance and metabolic disorders, highlighting their therapeutic potential in diabetes management .

Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory pathways, making it a candidate for treating chronic inflammatory diseases. Research suggests that derivatives of pyridine-2-carboxylic acids can influence macrophage activity and reduce inflammation, which is crucial for conditions like obesity and non-alcoholic fatty liver disease .

Catalytic Activity

This compound may act as an effective catalyst in organic reactions. For instance, similar pyridine-2-carboxylic acids have been utilized in multi-component synthesis reactions, leading to the formation of complex organic molecules with high yields . This catalytic property is particularly valuable in green chemistry, where efficient synthesis methods are sought.

Ligand Formation

In coordination chemistry, this compound can function as a ligand for metal complexes. It has been explored in the synthesis of various metal complexes that exhibit interesting properties for catalysis and material science applications . The ability to form stable complexes enhances its utility in developing new materials and catalysts.

Data Table: Summary of Applications

Case Study 1: GPR120 Agonism

A study published in a patent document illustrates how derivatives of pyridine carboxylic acids can effectively activate GPR120 receptors, leading to increased GLP-1 secretion and improved insulin sensitivity. This research supports the potential application of this compound in diabetes management .

Case Study 2: Catalytic Synthesis

In another study, pyridine-2-carboxylic acid was successfully employed as a catalyst for synthesizing pyrazolo[3,4-b]quinolinones under mild conditions. The results demonstrated high yields (84–98%) and showcased the compound's effectiveness as a green catalyst in organic synthesis .

Mechanism of Action

The mechanism of action of 3-(Cyclobutylmethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with various enzymes and receptors, potentially modulating their activity. The cyclobutylmethoxy group may enhance the compound’s binding affinity and specificity for certain targets. The carboxylic acid group can participate in hydrogen bonding and other interactions that influence the compound’s overall biological activity .

Comparison with Similar Compounds

Substituent Variations in Pyridine-2-carboxylic Acid Derivatives

The following table summarizes key pyridine-2-carboxylic acid analogs and their structural/functional differences:

Biological Activity

3-(Cyclobutylmethoxy)pyridine-2-carboxylic acid is an organic compound notable for its unique structure, which features a pyridine ring substituted with a cyclobutylmethoxy group and a carboxylic acid functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.

- Chemical Formula : C₁₁H₁₃NO₃

- Molecular Weight : 207.23 g/mol

- Structural Characteristics : The compound's structure includes a pyridine ring at position 2, which enhances its role as a valuable scaffold in drug design. The cyclobutylmethoxy group contributes to its lipophilicity, potentially influencing its biological interactions.

Biological Activity

The biological activity of this compound has been explored through various studies, highlighting its interactions with different biological targets.

Anticancer Activity

Research indicates that compounds related to pyridine-2-carboxylic acids exhibit anticancer properties. For instance, derivatives of pyridine-2-carboxylic acids have shown cytotoxic activity against human cancer cell lines, including HeLa cells, which are cervical cancer cells. Studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .

Enzyme Interaction

The mechanism of action for this compound involves interactions with specific enzymes or receptors. The carboxylic acid functional group can participate in hydrogen bonding and ionic interactions, enhancing binding affinity to target proteins. This interaction may modulate enzyme activity, influencing metabolic pathways relevant to disease processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Pyridinecarboxylic Acid | Pyridine ring with a carboxylic acid group | Known as picolinic acid; used in chelation therapy |

| 3-(Phosphonomethyl)pyridine-2-carboxylic Acid | Pyridine ring with a phosphonomethyl group | Exhibits unique properties as a phosphonic acid derivative |

| 4-Pyridinecarboxylic Acid | Pyridine ring at position 4 with carboxylic acid | Distinct from 3-(Cyclobutylmethoxy) due to substitution position |

The distinct substitution pattern and functional groups of this compound may impart unique chemical reactivity and biological properties compared to other similar compounds.

Study on Anticancer Properties

In a study examining the cytotoxic effects of various pyridine derivatives, researchers found that this compound exhibited significant inhibitory effects on HeLa cell proliferation. The study utilized MTT assays to measure cell viability and determined that the compound's IC50 value was comparable to established chemotherapeutic agents .

Mechanistic Insights

Further mechanistic studies suggested that the compound's ability to induce apoptosis was linked to the activation of caspase pathways. This finding highlights the potential for developing this compound as an anticancer therapeutic by leveraging its apoptotic mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(Cyclobutylmethoxy)pyridine-2-carboxylic acid with high yield and purity?

- Methodological Answer : Synthesis optimization can leverage carbon dioxide insertion strategies, as demonstrated in analogous pyridine-carboxylic acid derivatives. For example, 3-(Trifluoromethyl)pyridine-2-carboxylic acid was synthesized via CO₂ insertion into 3-trifluoromethylpyridine (76% yield) or via coupling with 2-bromo-3-trifluoromethylpyridine (66% yield) . Catalysts like palladium or copper, combined with solvents such as DMF or toluene, are critical for cyclization and functionalization steps. Purity validation (>95%) should employ GC or HPLC, as outlined in reagent catalogs .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer : Structural confirmation requires a combination of NMR (¹H/¹³C) and IR spectroscopy to verify functional groups (e.g., cyclobutylmethoxy and carboxylic acid moieties). Purity assessment should use HPLC with UV detection or GC for volatile intermediates, ensuring >95% purity thresholds . Elemental analysis (C, H, N) and mass spectrometry (LCMS) are essential for detecting trace impurities or byproducts .

Q. What analytical techniques are critical for characterizing intermediates during synthesis?

- Methodological Answer : Key techniques include:

- LCMS : To monitor reaction progress and identify intermediates (e.g., hydroxylamines or azaindoles in cyclization steps) .

- NMR Spectroscopy : For real-time tracking of proton environments in pyridine derivatives .

- HPLC with Chiral Columns : To resolve enantiomers if stereochemical purity is required .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data between computational predictions and experimental results regarding the compound's reactivity?

- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted transition states. Validate computational models (e.g., DFT) by:

- Comparing experimental kinetic data (e.g., reaction rates under varying temperatures) with simulated activation energies.

- Using LCMS to detect unanticipated intermediates (e.g., hydroxylamine byproducts in hydrogenation steps) .

- Cross-referencing synthetic routes with alternative methods (e.g., CO₂ insertion vs. halogen coupling) to isolate mechanistic variables .

Q. How should researchers design experiments to assess the bioactivity of this compound in pharmacological models?

- Methodological Answer : Prioritize in vitro assays to evaluate target engagement (e.g., enzyme inhibition or receptor binding). For example:

- Use kinase inhibition assays (IC₅₀ measurements) with protocols similar to Casein Kinase I-ε inhibitor studies .

- Screen for antiproliferatory activity in cancer cell lines (e.g., human breast cancer cells) using MTT assays, referencing Ru-complex methodologies .

- Correlate structural features (e.g., cyclobutylmethoxy substituent) with activity using SAR tables, as seen in pharmacological patent data .

Q. What methodologies are recommended for studying the compound's electrochemical properties and potential applications in medicinal chemistry?

- Methodological Answer : Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can elucidate redox behavior. For diruthenium complexes, conductivity measurements and antiproliferatory activity tests were paired with IR/NMR to link electrochemical properties to bioactivity . Similar approaches can assess electron-transfer pathways in pyridine-carboxylic acid derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.